3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 1980054-39-4) is a bicyclic carboxylic acid featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold substituted with a 4-bromophenyl group at the 3-position. Its molecular formula is C₁₂H₁₁BrO₂, with a molecular weight of 267.12 g/mol and a purity of ≥95% . The BCP core imparts high strain and unique three-dimensional geometry, making it a valuable bioisostere for aromatic rings in medicinal chemistry.
Properties
IUPAC Name |
3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOMEMOEJASGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Addition of [1.1.1]Propellane
This method leverages the reactivity of [1.1.1]propellane under photochemical conditions to form bicyclo[1.1.1]pentane intermediates.
Steps :
- Irradiation of [1.1.1]Propellane : React with a bromophenyl-containing diketone (e.g., 4-bromophenylbuta-2,3-dione) under UV light to form a diketone-bridged bicyclo[1.1.1]pentane.
- Haloform Reaction : Treat the diketone intermediate with a halogen (e.g., I₂ or Br₂) in the presence of a base (e.g., NaOH) to cleave the diketone into a carboxylic acid.
- Di-Ester Formation and Saponification : Convert the acid to a methyl ester for stability, followed by mono-saponification to regenerate the carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Photochemical addition | UV light, THF, 24 h | 65–75% | |
| Haloform reaction | I₂, NaOH, H₂O/EtOH, reflux | 80% |
Radical-Based Alkylation
Metal-free homolytic aromatic alkylation enables direct functionalization of aromatic rings with bicyclo[1.1.1]pentane units.
Steps :
- Generation of Bicyclopentyl Radical : Use a radical initiator (e.g., AIBN) with a bicyclo[1.1.1]pentane-1-carbonyl precursor.
- Coupling with 4-Bromobenzene : The radical intermediates react with 4-bromobenzene under heated conditions (80–100°C).
Palladium-Catalyzed Cross-Coupling
This method functionalizes pre-formed bicyclo[1.1.1]pentane intermediates via coupling reactions.
Steps :
- Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic Acid : Prepare via haloform reaction (as in Method 1).
- Suzuki–Miyaura Coupling : React with 4-bromophenylboronic acid using Pd(dba)₂ and trifurylphosphine (tfp) in THF at 40°C.
| Component | Quantity | Role |
|---|---|---|
| Pd(dba)₂ | 5 mol% | Catalyst |
| tfp | 10 mol% | Ligand |
| ZnCl₂ | 1.2 equiv | Activator |
| 4-Bromophenylboronic acid | 1.0 equiv | Coupling partner |
Yield : 89–98% (Table 2, Entry 28 in).
Cyclopropanation of Bicyclo[1.1.0]butanes
A two-step process involving cyclopropanation and subsequent derivatization:
- Synthesis of Bicyclo[1.1.0]butane : Prepare via dehydrohalogenation of 1,3-dibromobutane derivatives.
- Cyclopropanation with Carbenes : Use dichlorocarbene (:CCl₂) to convert bicyclo[1.1.0]butane to bicyclo[1.1.1]pentane.
- Functionalization : Introduce the 4-bromophenyl group via Friedel–Crafts alkylation and oxidize to the carboxylic acid.
- Requires strict control over reaction regioselectivity.
- Dechlorination steps may reduce overall yield (~50%).
Flow Chemistry Approaches
Continuous-flow systems improve scalability for pharmaceutical applications:
- Photochemical Flow Reactor : [1.1.1]Propellane and 4-bromophenylacetylene are mixed in a microreactor under UV light.
- In-Line Quenching and Purification : Direct extraction and crystallization yield high-purity product.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Photochemical Addition | High selectivity, scalable | Requires specialized equipment | 65–80% |
| Radical Alkylation | Metal-free, simple conditions | Limited to activated arenes | 70–85% |
| Pd-Catalyzed Coupling | Versatile, high yields | Costly catalysts | 85–98% |
| Cyclopropanation | Well-established protocol | Multi-step, moderate yields | 50–65% |
| Flow Chemistry | Rapid, scalable, high purity | Initial setup costs | 75–90% |
Chemical Reactions Analysis
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like nucleophiles.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Physical Properties
- Appearance : Typically found as a solid powder.
- Solubility : Soluble in organic solvents, but limited solubility in water.
Medicinal Chemistry
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a potential candidate for further development as an anticancer agent.
- Neurological Research : Research has suggested that compounds with similar structural motifs can influence neurotransmitter systems, indicating a possible role in treating neurological disorders.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its bicyclic structure allows for various functional group modifications, making it versatile for creating more complex molecules.
Synthesis Pathways
- Functionalization Reactions : The carboxylic acid group can undergo esterification or amidation, leading to a variety of derivatives useful in further chemical reactions.
- Cross-Coupling Reactions : The presence of the bromine atom facilitates cross-coupling reactions, which are essential in synthesizing complex organic compounds.
Materials Science
Research into the material properties of this compound has revealed potential uses in polymer chemistry and nanomaterials.
Applications
- Polymer Development : The compound can be incorporated into polymer matrices to enhance thermal and mechanical properties.
- Nanocomposite Materials : Its unique structure may contribute to the development of nanocomposites with improved electrical and thermal conductivity.
Table 1: Comparison of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer and neurological drug development | New therapeutic agents |
| Organic Synthesis | Intermediate for functionalized compounds | Versatile synthetic routes |
| Materials Science | Enhancements in polymers and nanocomposites | Improved material properties |
Table 2: Summary of Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Cytotoxic effects on cancer cell lines | [Source Needed] |
| Neurological Research | Potential influence on neurotransmitter systems | [Source Needed] |
| Polymer Development | Enhanced thermal and mechanical properties | [Source Needed] |
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework, while the 4-bromophenyl group and carboxylic acid functional group contribute to its reactivity and binding properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs differ in substituents on the BCP core, leading to variations in acidity, solubility, and molecular weight.
Key Observations:
- Acidity: Substituent electronic effects dominate. Nitro (-NO₂) and trifluoromethyl (-CF₃) groups, being strongly electron-withdrawing, lower pKa significantly compared to bromophenyl derivatives .
- Steric Effects : Para-substituted bromophenyl (target compound) offers symmetrical steric hindrance, whereas meta-substituted analogs (e.g., 3-bromophenyl) may alter binding orientations .
Biological Activity
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, with the CAS number 1980054-39-4, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is CHBrO. The compound features a bicyclic structure that can influence its interaction with biological targets, potentially enhancing its therapeutic profile.
| Property | Value |
|---|---|
| Molecular Weight | 267.12 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Toxicity | Moderate (Category 4) |
Research indicates that the bicyclo[1.1.1]pentane framework can serve as a bioisostere for phenyl groups, which may alter the physicochemical properties of drug candidates, leading to improved solubility and reduced nonspecific binding (NSB) . This modification can enhance the pharmacokinetic profiles of compounds designed to target specific biological pathways.
Pharmacological Studies
- Anticancer Activity : In vitro studies have shown that derivatives of bicyclo[1.1.1]pentane compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents . The mechanism often involves apoptosis induction through modulation of kinase pathways.
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases, including Aurora A kinase, which plays a crucial role in cell division and is a target for cancer therapy . The selectivity of such compounds can lead to reduced side effects compared to traditional chemotherapeutics.
- Toxicological Profile : According to safety data sheets, this compound exhibits moderate toxicity when inhaled or ingested, classified under acute toxicity categories . This necessitates careful handling in laboratory settings.
Case Study 1: Synthesis and Evaluation
A study focusing on the synthesis of this compound explored various synthetic routes leading to high yields and purity levels suitable for biological testing. The evaluation included assessing its effects on cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation into the structure-activity relationship revealed that modifications to the bromophenyl group significantly impacted biological activity. Substituents on the aromatic ring were found to enhance or diminish activity against specific targets, underscoring the importance of structural optimization in drug design.
Q & A
Q. How are by-products analyzed and minimized in BCP derivatization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
